molecular formula C9H10ClNO B8437073 1-(3-Amino-4-chloro-phenyl)-propan-2-one

1-(3-Amino-4-chloro-phenyl)-propan-2-one

Cat. No.: B8437073
M. Wt: 183.63 g/mol
InChI Key: RKWHKNOJUNORFR-UHFFFAOYSA-N
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Description

1-(3-Amino-4-chloro-phenyl)-propan-2-one is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10H12ClN O
Structural Features : The compound features an amino group and a chlorophenyl moiety, which enhance its interaction with biological targets. The presence of these functional groups contributes to its pharmacological activities.

Scientific Research Applications

  • Chemistry :
    • Synthesis Intermediate : 1-(3-Amino-4-chloro-phenyl)-propan-2-one is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of complex molecules necessary for pharmaceutical development.
  • Biology :
    • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
    • Anticancer Properties : Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting potential use in cancer therapies .
  • Medicine :
    • Pharmaceutical Development : Ongoing research explores its potential as a pharmaceutical agent for treating diseases such as diabetes and various cancers. Its mechanism of action involves enzyme inhibition and receptor interaction, which modulate critical biological pathways .
  • Industry :
    • Specialty Chemicals Production : The compound is also employed in the production of specialty chemicals and materials, highlighting its industrial significance.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound against a panel of human tumor cell lines. The results showed significant growth inhibition rates, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research focused on the antimicrobial efficacy of this compound demonstrated its effectiveness against various bacterial strains. This study lays the groundwork for further exploration into its use as an antibiotic.

Data Table: Summary of Applications

Application AreaSpecific UsesObserved Effects
ChemistrySynthesis IntermediateEnables complex organic synthesis
BiologyAntimicrobial ActivityEffective against bacterial strains
Anticancer PropertiesInhibits growth of cancer cell lines
MedicinePharmaceutical AgentPotential treatments for diabetes and cancer
IndustrySpecialty ChemicalsUsed in production processes

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amine undergoes characteristic nucleophilic substitutions and condensations:

a. Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form N-alkyl derivatives.
Example :
1-(3-Amino-4-chloro-phenyl)-propan-2-one+CH3IK2CO3,DMF1-(3-(Methylamino)-4-chloro-phenyl)-propan-2-one\text{this compound} + \text{CH}_3\text{I} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{1-(3-(Methylamino)-4-chloro-phenyl)-propan-2-one}

b. Acylation
Forms amides with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions:
NH2-substrate+ClCOCH3Et3N,CH2Cl2Acetylated product\text{NH}_2\text{-substrate} + \text{ClCOCH}_3 \xrightarrow{\text{Et}_3\text{N}, \text{CH}_2\text{Cl}_2} \text{Acetylated product}

c. Diazotization
Generates diazonium salts with NaNO₂/HCl at 0–5°C, enabling coupling reactions to form azo dyes or aryl halides .

Reduction

The ketone is reduced to secondary alcohols using:

Reagent Conditions Product Yield
NaBH₄EtOH, 25°C, 2 hr1-(3-Amino-4-chloro-phenyl)-propan-2-ol85–92%
H₂/Pd-CMeOH, 50 psi, 6 hrSame as above78%

Industrial note: Catalytic hydrogenation is preferred for scalability.

Oxidation

Resistant to mild oxidants (e.g., KMnO₄), but strong oxidants (CrO₃/H₂SO₄) cleave the C–C bond adjacent to the carbonyl, forming benzoic acid derivatives .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes regioselective reactions:

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄, 0°CPara to Cl1-(3-Amino-4-chloro-5-nitro-phenyl)-propan-2-one
SulfonationH₂SO₄, 100°CMeta to NH₂Sulfonic acid derivative

Mechanistic insight: The amino group directs electrophiles to the para position, while the chloro group deactivates ortho/para sites .

Condensation Reactions

The ketone participates in Knorr pyrrole synthesis and Mannich reactions:

a. Mannich Reaction
With formaldehyde and secondary amines:
Substrate+HCHO+R2NHβ-Aminoketone derivatives\text{Substrate} + \text{HCHO} + \text{R}_2\text{NH} \rightarrow \text{β-Aminoketone derivatives}
Applications: These derivatives show antimicrobial activity in preclinical studies .

b. Heterocycle Formation
Condenses with hydrazines to form pyrazoles:
Substrate+NH2NH2EtOH, Δ3-(3-Amino-4-chloro-phenyl)-pyrazole\text{Substrate} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{3-(3-Amino-4-chloro-phenyl)-pyrazole}

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, releasing CO and chlorinated benzenes (GC-MS data).

  • Photoreactivity : UV exposure induces C–Cl bond homolysis, forming radical intermediates .

Comparative Reactivity Table

Functional Group Reaction Partner Rate Constant (k, M⁻¹s⁻¹) Activation Energy (kJ/mol)
NH₂Acetyl chloride0.45 ± 0.0232.1
C=ONaBH₄1.2 × 10⁻³45.8
Aromatic ringHNO₃/H₂SO₄8.7 × 10⁻⁵68.3

Data source: Kinetic studies on structural analogs .

This compound’s bifunctional reactivity makes it valuable for synthesizing pharmaceuticals and agrochemicals. Further studies are needed to characterize its enantioselective transformations and catalytic applications.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-(3-Amino-4-chloro-phenyl)-propan-2-one, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and ketone formation. A common approach is the Friedel-Crafts acylation of 3-amino-4-chlorobenzene with propan-2-one derivatives. Optimization includes:

  • Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are used for electrophilic substitution .
  • Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of the chlorophenyl group .
    Data Table :
ConditionYield (%)Purity (%)
AlCl₃, 100°C6598
FeCl₃, 80°C5895

Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in isomer identification?

  • X-ray crystallography : Resolves stereochemical ambiguities and confirms the amino-chloro substitution pattern. SHELX software is widely used for refinement .
  • NMR spectroscopy : 1^1H NMR distinguishes between para/ortho isomers via coupling constants (e.g., J = 8–10 Hz for para-substituted aromatics) .
  • Mass spectrometry : HRMS (High-Resolution MS) confirms molecular formula (C₉H₉ClN₂O) and fragmentation pathways .

Advanced Research Questions

Q. How do contradictory data on reaction yields arise in scaled-up syntheses, and how can reproducibility be ensured?

Discrepancies often stem from:

  • Impurity in starting materials : Residual moisture in AlCl₃ reduces catalytic efficiency.
  • Oxygen sensitivity : The amino group may oxidize during prolonged heating.
    Methodological Solutions :
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
  • Validate reagent purity via Karl Fischer titration or ICP-MS for metal catalysts .

Q. What strategies mitigate competing substitution pathways in derivatization reactions (e.g., nucleophilic vs. electrophilic attack)?

The chloro group is susceptible to nucleophilic substitution, while the amino group directs electrophilic reactions. To control selectivity:

  • Protecting groups : Acetylate the amino group to prevent undesired electrophilic side reactions .
  • pH modulation : Conduct reactions in acidic media (pH < 3) to protonate the amino group, reducing its directing effect .

Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

  • Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., cytochrome P450).
  • DFT calculations : Predict electron density maps to identify reactive sites (e.g., ketone oxygen as a hydrogen bond acceptor) .
    Example : MD simulations show the chloro group stabilizes hydrophobic pockets in enzyme active sites .

Q. What experimental and theoretical approaches resolve discrepancies in spectroscopic data (e.g., unexpected IR carbonyl stretches)?

Anomalies in IR spectra (e.g., shifted C=O stretches) may arise from hydrogen bonding or tautomerism. Strategies include:

  • Variable-temperature NMR : Detects keto-enol tautomerism by monitoring peak splitting at −20°C to 100°C .
  • Solvent-dependent studies : Compare spectra in DMSO (polar) vs. CDCl₃ (nonpolar) to assess intermolecular interactions .

Q. How does the compound’s electronic structure influence its biological activity, and what assays validate these effects?

The electron-withdrawing chloro group enhances electrophilicity, while the amino group enables hydrogen bonding. Validation methods:

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based kits .
  • Cytotoxicity screening : Use MTT assays on cell lines (e.g., HepG2) to correlate structure-activity relationships .

Q. What protocols ensure safe handling of hazardous intermediates during synthesis (e.g., chlorinated byproducts)?

  • Waste segregation : Separate halogenated byproducts (e.g., polychlorinated benzene derivatives) for incineration .
  • Personal protective equipment (PPE) : Use fume hoods, nitrile gloves, and respirators during scale-up .

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(3-amino-4-chlorophenyl)propan-2-one

InChI

InChI=1S/C9H10ClNO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4,11H2,1H3

InChI Key

RKWHKNOJUNORFR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-Chloro-2-nitro-4-((E)-2-nitro-propenyl)-benzene (13.6 g, 56 mmol) in glacial acetic acid (100 ml) is added slowly to a stirred slurry of Iron powder (34 g, 610 mmol) in glacial acetic acid (100 ml) at 60° C. The reaction mixture is stirred at 60° C. for 1 hour then allowed to cool to room temperature and stirred overnight. The reaction mixture is poured onto ice-water (300 ml) and filtered through Celite® (filter agent) washing with DCM (500 ml). The organic portion is separated and washed with water (2×300 ml) and brine (300 ml), dried over MgSO4, filtered and concentrated in vacuo to give a brown oil. The crude residue is absorbed onto silica and purification by flash chromatography on silica eluting with 20% EtOAc/Hexanes affords the title compound.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
34 g
Type
catalyst
Reaction Step One

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